molecular formula C20H25NO B195594 Amitriptynol CAS No. 1159-03-1

Amitriptynol

カタログ番号: B195594
CAS番号: 1159-03-1
分子量: 295.4 g/mol
InChIキー: ONSQUXZPOPTSQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールは、次のようなさまざまな化学反応を起こします。

科学研究への応用

5-(3-ジメチルアミノプロピル)-10,11-ジヒドロジベンゾ[a,d]シクロヘプテン-5-オールは、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Antidepressant Efficacy

Amitriptynol's role as an antidepressant is well-documented. It has been shown to be effective in treating major depressive disorder and anxiety disorders. A meta-analysis of randomized controlled trials indicated that this compound has a favorable response rate compared to other antidepressants, with a notable number of patients experiencing significant improvement in depressive symptoms .

Table 1: Comparative Efficacy of this compound in Depression

Study TypeSample SizeResponse Rate (%)P-Value
RCT12520%<0.05
Meta-Analysis822.4% higher than control TCAsN/A

Neuropathic Pain Management

This compound is frequently used off-label for neuropathic pain conditions such as diabetic neuropathy and post-herpetic neuralgia. Studies have demonstrated its effectiveness in reducing pain intensity and improving quality of life in patients suffering from these chronic pain syndromes. For instance, a retrospective cohort study involving headache patients showed that approximately 75% reported improvement with low-dose this compound .

Table 2: Efficacy in Neuropathic Pain Conditions

ConditionImprovement Rate (%)Dosage Range (mg)
Diabetic Neuropathy70%10-50
Post-Herpetic Neuralgia65%25-100

Gastrointestinal Disorders

Recent studies have explored the use of this compound in treating irritable bowel syndrome (IBS). A large-scale trial demonstrated that patients receiving low-dose this compound experienced significant improvements in IBS symptoms compared to those on placebo, highlighting its potential as a treatment option for gastrointestinal disorders .

Table 3: this compound's Impact on IBS Symptoms

Symptom Improvement MeasureThis compound Group (Mean Change)Placebo Group (Mean Change)
IBS-SSS Score-27.0-7.1

Neurodegenerative Diseases

Emerging research suggests that this compound may influence neurodegenerative disease pathways through its effects on autophagy and neuroinflammation. Studies indicate that it interferes with autophagic flux, potentially providing insights into its neuroprotective properties . This aspect warrants further investigation to establish a clear link between this compound and neurodegenerative disease outcomes.

生物活性

Amitriptynol, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities, particularly in the context of neurological and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and emerging research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Neurotransmitter Modulation : this compound is known to inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft. This action aligns with the monoamine hypothesis of depression, which posits that increased levels of these neurotransmitters can alleviate depressive symptoms .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound possesses anti-inflammatory properties by modulating immune responses. It reduces the frequency of pro-inflammatory cytokines and alters T cell activation profiles, which may be beneficial in conditions characterized by neuroinflammation .
  • Neurotrophic Activity : this compound has been shown to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). These factors are crucial for neuronal survival and plasticity, suggesting that this compound may promote neuroprotection and recovery in neurodegenerative conditions .
  • GABAergic Transmission : Recent studies have indicated that this compound can decrease GABAergic transmission in specific brain regions, which may contribute to its sedative effects at therapeutic concentrations .

Therapeutic Applications

This compound is primarily utilized in treating various neurological disorders:

  • Neuropathic Pain : this compound has been effective in managing chronic neuropathic pain conditions by modulating pain pathways and reducing inflammation .
  • Depression and Anxiety Disorders : As a metabolite of amitriptyline, it retains antidepressant properties and is used in clinical settings for mood disorders .
  • Antimicrobial Activity : Emerging research suggests that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a potential avenue for treating infections .

Case Studies

  • Chronic Neuropathic Pain Management :
    • A study involving patients with chronic neuropathic pain demonstrated that 9 out of 16 participants experienced over a 30% reduction in pain after treatment with this compound. The study highlighted significant changes in cerebrospinal fluid (CSF) cytokine profiles, indicating an immunomodulatory effect associated with pain relief .
  • Antibacterial Efficacy :
    • In a controlled experiment, this compound was tested against various bacterial strains. It exhibited significant antimicrobial activity at concentrations ranging from 25 to 200 µg/mL, effectively reducing bacterial counts in both in vitro and in vivo models .

Data Tables

Study Focus Findings Reference
Pain Reduction9/16 patients showed >30% pain reduction; modulation of immune processes noted
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values between 25-200 µg/mL
Neurotransmitter ModulationInhibition of norepinephrine and serotonin reuptake; enhancement of mood regulation
Neurotrophic EffectsInduction of BDNF and GDNF; potential neuroprotective properties

特性

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQUXZPOPTSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151214
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-03-1
Record name 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptynol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptynol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)propyl chloride (110 g) is dissolved in 600 ml of tetrahydrofuran. About 10% of this solution is added to the reaction flask containing 26.4 g of magnesium and 50 ml of tetrahydrofuran. The mixture is heated to reflux and reaction is initiated with ethylene dibromide. The remaining halide is added slowly (over about 30 minutes) to control the rate of reflux. The mixture is then heated under reflux for an additional 30 minutes. After cooling in an ice bath, 100 g of dibenzosuberone in 200 ml of tetrahydrofuran is added slowly (over about 30 minutes). The mixture is heated under reflux for 1.5 hours. After cooling in an ice bath, the mixture is decomposed by dropwise addition of saturated ammonium chloride solution (1 liter added in 2 hours). The mixture is stirred for an additional hour, the layers are separated and the aqueous layer is reextracted with ether. The combined organic layers are dried over magnesium sulfate, filtered and the solvent is removed in vacuo. The residue is dissolved in ether and extracted with 10% hydrochloric acid. The aqueous layer is basified with sodium hydroxide and extracted twice with ether. The ether extracts are dried, filtered, and the solvent is removed in vacuo leaving 103 g of a solid.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitriptynol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amitriptynol
Reactant of Route 3
Reactant of Route 3
Amitriptynol
Reactant of Route 4
Amitriptynol
Reactant of Route 5
Amitriptynol
Reactant of Route 6
Amitriptynol
Customer
Q & A

Q1: What can the crystal structures of Amitriptynol salts tell us about its potential interactions with biological targets?

A1: While the provided research article [] focuses on the synthesis and structural characterization of four this compound salts, it does not directly investigate interactions with biological targets. The study reveals valuable information about the three-dimensional arrangement of this compound molecules within the crystal lattice and highlights the influence of different anions on its packing arrangement. [] This structural information, along with analyses like Hirshfeld surface analysis provided in the paper, can be utilized in future studies to understand potential binding modes of this compound with biological targets. For example, the presence of hydrogen bond donors and acceptors in the this compound molecule, revealed by the crystal structure, can be crucial in predicting its interactions with proteins or enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。